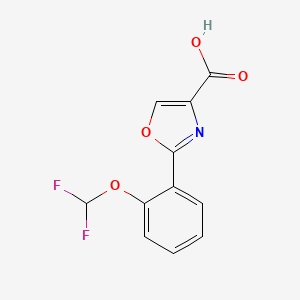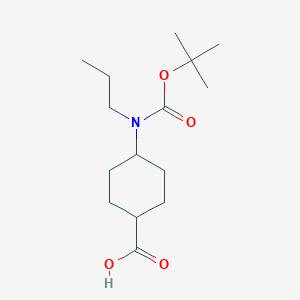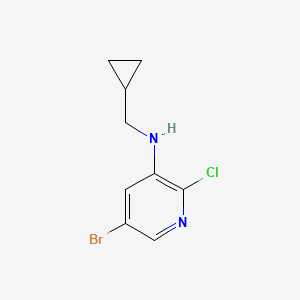![molecular formula C10H12BrN3 B12083060 4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12083060.png)
4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound featuring a triazole ring fused with a benzene ring, substituted with a bromine atom and an isobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions (CuAAC reaction).
Isobutyl Substitution: The isobutyl group can be introduced via alkylation using isobutyl bromide and a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the cyclization and bromination steps to enhance efficiency and yield.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.
Oxidation Products: Oxidized derivatives of the triazole ring.
Coupling Products: Complex molecules with extended conjugation or functional groups.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions.
Materials Science: It can be used in the synthesis of polymers and advanced materials with specific electronic properties.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents against various pathogens.
Drug Development: It can be a scaffold for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments with unique properties.
Mecanismo De Acción
The mechanism by which 4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole: Similar structure but with a methyl group instead of an isobutyl group.
4-Chloro-1-isobutyl-1H-benzo[d][1,2,3]triazole: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole is unique due to the combination of the bromine atom and the isobutyl group, which can influence its reactivity and interactions in chemical and biological systems. This combination can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Propiedades
Fórmula molecular |
C10H12BrN3 |
|---|---|
Peso molecular |
254.13 g/mol |
Nombre IUPAC |
4-bromo-1-(2-methylpropyl)benzotriazole |
InChI |
InChI=1S/C10H12BrN3/c1-7(2)6-14-9-5-3-4-8(11)10(9)12-13-14/h3-5,7H,6H2,1-2H3 |
Clave InChI |
SNXHAPIKTGJVET-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C2=C(C(=CC=C2)Br)N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid](/img/structure/B12083024.png)
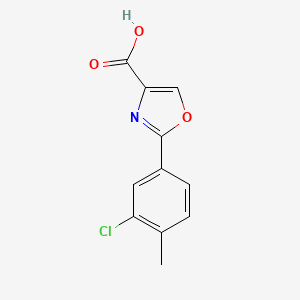
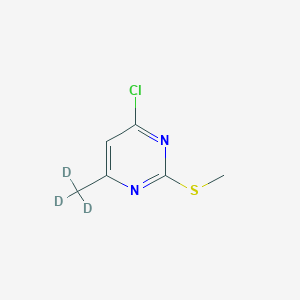
![3-Azabicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B12083042.png)
